Urea, 1-methyl-1-nitroso-3-(8-quinolyl)-
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Overview
Description
Urea, 1-methyl-1-nitroso-3-(8-quinolyl)-: is an organic compound with the molecular formula C₁₁H₁₀N₄O₂ It is a derivative of urea, featuring a nitroso group and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-methyl-1-nitroso-3-(8-quinolyl)- typically involves the nucleophilic addition of amines to potassium isocyanate in water, without the need for organic co-solvents . This method is both mild and efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive nitroso group.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-methyl-1-nitroso-3-(8-quinolyl)-: can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The quinoline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the reduction of the nitroso group.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Urea, 1-methyl-1-nitroso-3-(8-quinolyl)-: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Urea, 1-methyl-1-nitroso-3-(8-quinolyl)- exerts its effects involves the interaction of its nitroso group with nucleophilic sites in biological molecules . This can lead to the formation of covalent bonds, altering the function of the target molecules. The quinoline moiety may also interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-Nitroso-N-methylurea: A related compound with a similar nitroso group but lacking the quinoline moiety.
Nitroquinolines: Compounds with a nitro group attached to a quinoline ring, differing in the oxidation state of the nitrogen atom.
Uniqueness
Urea, 1-methyl-1-nitroso-3-(8-quinolyl)-: is unique due to the combination of its nitroso group and quinoline moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to similar compounds.
Properties
CAS No. |
91091-63-3 |
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Molecular Formula |
C11H10N4O2 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
1-methyl-1-nitroso-3-quinolin-8-ylurea |
InChI |
InChI=1S/C11H10N4O2/c1-15(14-17)11(16)13-9-6-2-4-8-5-3-7-12-10(8)9/h2-7H,1H3,(H,13,16) |
InChI Key |
DMUFDIMTYBEPHW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1=CC=CC2=C1N=CC=C2)N=O |
Origin of Product |
United States |
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